molecular formula C20H12ClNO4 B13135423 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione CAS No. 63351-77-9

1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13135423
CAS No.: 63351-77-9
M. Wt: 365.8 g/mol
InChI Key: HXIOVXBUAPXXEU-UHFFFAOYSA-N
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Description

1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene backbone, which is a polycyclic aromatic hydrocarbon, substituted with amino, chlorophenoxy, and hydroxy groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route may include:

    Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce the amino group.

    Chlorophenoxy Substitution:

    Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution or through directed ortho-metalation followed by oxidation.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Coupling Reactions: The amino group can engage in coupling reactions, such as forming azo compounds.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives with different substituents. For example:

    1-Amino-2-phenoxy-4-hydroxyanthracene-9,10-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-Amino-2-(2-chlorophenoxy)-4-methoxyanthracene-9,10-dione:

The uniqueness of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

63351-77-9

Molecular Formula

C20H12ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,22H2

InChI Key

HXIOVXBUAPXXEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4Cl)N

Origin of Product

United States

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